molecular formula C4H3ClF6 B1301179 2-Chloro-1,1,1,4,4,4-hexafluorobutane CAS No. 400-43-1

2-Chloro-1,1,1,4,4,4-hexafluorobutane

Cat. No. B1301179
CAS RN: 400-43-1
M. Wt: 200.51 g/mol
InChI Key: PREWBNUKNNTMHC-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,4,4,4-hexafluorobutane is a halogenated organic compound that is part of a broader class of chemicals known for their applications in various industrial processes. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies offer insights into the behavior of halogenated alkanes and alkenes, which can be extrapolated to understand the properties and reactions of 2-Chloro-1,1,1,4,4,4-hexafluorobutane.

Synthesis Analysis

The synthesis of related halogenated compounds often involves the introduction of halogen atoms into an alkane or alkene framework. For instance, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes involves copolymerization with hexafluoropropene oxide-derived acid fluorides . Although the synthesis of 2-Chloro-1,1,1,4,4,4-hexafluorobutane is not explicitly described, similar methods could potentially be applied, considering the reactivity of halogen atoms in these contexts.

Molecular Structure Analysis

The molecular structure of halogenated alkanes can be complex, as evidenced by the complete nuclear magnetic resonance (NMR) investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane . The study of this compound's NMR spectra revealed detailed information about the chemical shifts and coupling constants, which are crucial for understanding the molecular structure. These findings suggest that a similar NMR analysis of 2-Chloro-1,1,1,4,4,4-hexafluorobutane would likely yield intricate details about its molecular conformation.

Chemical Reactions Analysis

The reactivity of halogenated alkanes can be influenced by the presence of electron-withdrawing groups, such as fluorine atoms. For example, the chlorination of 1,1,1-trifluoro-2-methylbutane showed that the trifluoromethyl group's electron-attracting influence does not significantly retard the chlorination at the 2-position . This suggests that in 2-Chloro-1,1,1,4,4,4-hexafluorobutane, the presence of multiple fluorine atoms might similarly affect its reactivity in free radical substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are often characterized by their reactivity, boiling points, and solubility, which can be influenced by the halogen atoms present. The study of chloryl hexafluororuthenate(V) provides insights into the characterization of such compounds through elemental analysis, X-ray powder data, and vibrational spectroscopy . Although this compound is not structurally similar to 2-Chloro-1,1,1,4,4,4-hexafluorobutane, the methods used for its characterization could be applicable for analyzing the physical and chemical properties of 2-Chloro-1,1,1,4,4,4-hexafluorobutane.

Scientific Research Applications

Nuclear Magnetic Resonance Investigations

2-Chloro-1,1,1,4,4,4-hexafluorobutane has been investigated through nuclear magnetic resonance (NMR), particularly focusing on 19F, 13C, and 1H chemical shifts and coupling constants. These studies provide detailed insights into the molecular structure and behavior of the compound (Hinton & Jaques, 1975).

Environmental Impact and Alternatives

Research has explored the use of chlorinated polyfluorinated ether sulfonates, such as 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), as alternatives to perfluorooctanesulfonate (PFOS) in industries like electroplating. These studies examine the environmental behaviors and potential adverse effects of such compounds (Ruan et al., 2015).

Synthesis from Other Chemicals

Research has demonstrated the synthesis of 1,1,1,4,4,4-hexafluorobutane from other chemicals like succinonitrile, highlighting methods for producing this compound and its derivatives (Baker, Ruzicka & Tinker, 1999).

Chemical Transformations

Studies have investigated chemical transformations of related compounds, such as heptafluorobutene, with nucleophiles. These reactions can yield products like 1,1,1,4,4,4-hexafluorobutan-2-one, revealing potential pathways and uses for 2-Chloro-1,1,1,4,4,4-hexafluorobutane (Chambers & Roche, 1996).

Catalytic Applications

Research on nanoscopic metal fluorides as catalysts for reactions involving chlorinated fluorobutanes like 3-chloro-1,1,1,3-tetrafluorobutane has revealed selective catalysts for both dehydrofluorination and dehydrochlorination on similar substrates, which could be relevant for the study and application of 2-Chloro-1,1,1,4,4,4-hexafluorobutane (Teinz et al., 2011).

Analytical Chemistry Applications

The application of 2-Chloro-1,1,1,4,4,4-hexafluorobutane in analytical chemistry, particularly in NMR spectroscopy, has been a focus of research, helping to understand the compound's behavior in various conditions (Abraham & Loftus, 1973).

properties

IUPAC Name

2-chloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWBNUKNNTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371468
Record name 2-chloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,1,1,4,4,4-hexafluorobutane

CAS RN

400-43-1
Record name 2-chloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-Dichlorohexafluorobut-2-ene (100 g) and iodine (55 g) were added to a 400 mL shaker tube. The tube was sealed, cooled, evacuated, and charged with 1500 psi of hydrogen at room temperature. The tube was then heated to 230° C. for 1 hour, 250° C. for 2 hours, and 260° C. for 15 hours. The tube was then cooled to room temperature, vented, and opened. The purple liquid was washed with water and then analyzed by GC/IR. Analysis of the washed liquid showed that it contained about 84% 2-chloro-1,1,1,4,4,4-hexafluorobutane, about 13% 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane and about 1% 1,1,1,4,4,4-hexafluorobutane. The liquid was distilled on a concentric tube column yielding 35 g (41% isolated yield) of 2-chloro-1,l,1,4,4,4-hexafluorobutane (HCFC-346 mdf) as a clear liquid with a b.p. of 50.9°-51.4° C. 1H NMR (CHCl3 as internal standard): 4.4 ppm, complex, 1H; 2.9 ppm, complex, IH; 2.7 ppm, complex, 1H. 19F NMR (CCl3F) as internal standard): 64.7 ppm, t, 1F; -76 ppm, d, 1F GC/IR showed an identical spectrum to an authentic sample.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,3-Dichlorohexafluorobut-2-ene 300 g) and iodine 150 g) were charged into a 1 liter stirred autoclave. The autoclave was sealed, cooled and evacuated. It was then charged with hydrogen to 500 psi at room temperature. The autoclave was heated to 260° C. and the hydrogen pressure was increased to 1500 psi. The temperature was held at 260° C. with periodic additions of hydrogen to maintain a pressure of 1500 psi. After 15 hours no more hydrogen was being consumed by the reaction. The temperature was held for an additional six hours and then the clave was cooled and the gases were vented. The liquid was washed with water, saturated sodium thiosulfate solution, and then analyzed by GC/IR. Analysis showed that it contained 0.5% 1,1,1,4,4,4-hexafluorobutane, 85% 2 chloro-1,1,1,4,4,4-hexafluorobutane, and 13.5% of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers. Distillation on a concentric tube column gave 78 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane, and 25 g of 2,3 -dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 2
2-Chloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 3
2-Chloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 4
2-Chloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 5
2-Chloro-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 6
2-Chloro-1,1,1,4,4,4-hexafluorobutane

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